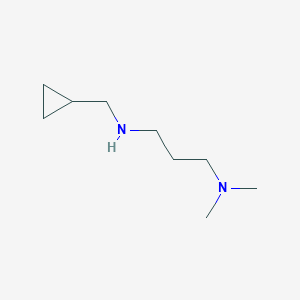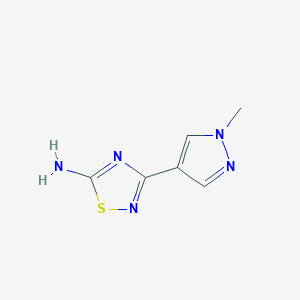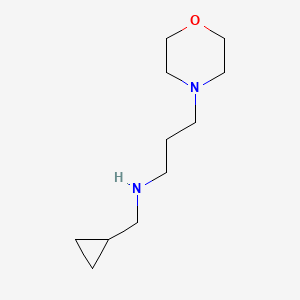![molecular formula C13H14N2O2 B1419013 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one CAS No. 1157748-17-8](/img/structure/B1419013.png)
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one
Descripción general
Descripción
“1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C13H14N2O2 . It is a complex organic compound that contains a methoxy group (-OCH3), a pyrazolyl group, and a phenyl group attached to an ethanone backbone .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.26 . More specific properties such as melting point, boiling point, and density are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Ultrasound-Mediated Synthesis The compound's structural features also facilitate ultrasound-mediated synthesis methods. For example, derivatives under ultrasound irradiation using β-keto ester, phenylhydrazine, and benzaldehydes in aqueous ethanol have been efficiently synthesized, showcasing the compound's utility in green chemistry and rapid synthesis techniques (Shabalala et al., 2020).
Synthesis of Heterocyclic Compounds Compounds with structural similarities to 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one play a critical role in synthesizing heterocyclic compounds. These compounds, including pyrazoles and triazoles, are of significant interest due to their pharmacological potential. Research has demonstrated methods for obtaining such compounds, which are promising for developing new therapeutic agents (Fedotov et al., 2022).
Molecular Docking and Quantum Chemical Calculations The structural and electronic properties of related compounds have been extensively studied through molecular docking and quantum chemical calculations. These studies provide insights into the molecular structure, spectroscopic data, and potential biological effects, which are crucial for designing new molecules with desired properties (Viji et al., 2020).
Antimicrobial Activity Furthermore, derivatives of this compound have been explored for their antimicrobial properties. Synthesis and testing of various derivatives have shown promising activity against different bacteria, highlighting the compound's potential in developing new antimicrobial agents (Kumar et al., 2012).
Direcciones Futuras
The future directions for “1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a pyrazole derivative, it may have potential applications in medicinal chemistry, drug discovery, and other fields .
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that leads to significant biological effects .
Biochemical Pathways
It is known that pyrazole derivatives can have a significant impact on various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have been shown to have significant antileishmanial and antimalarial activities .
Análisis Bioquímico
Biochemical Properties
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Long-term effects on cellular function, such as changes in gene expression and metabolic activity, have also been observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, may be observed . Threshold effects and dose-response relationships are critical for determining the safe and effective use of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues, such as the liver and kidneys . These processes influence its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)11-4-5-13(17-2)12(8-11)9-15-7-3-6-14-15/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJKTUBHEGVTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


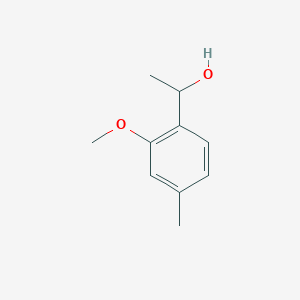
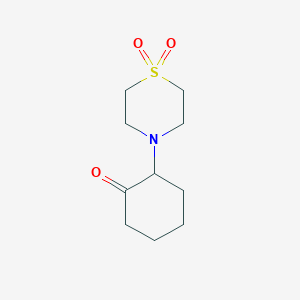

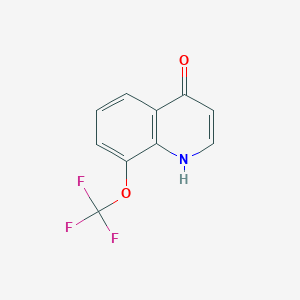

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)
